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Compound of Interest

6-chloro-1-methyl-1H-indazol-7-
Compound Name: )
amine

Cat. No.: B12968557

Get Quote

\ J

Content Type: Technical Monograph / Process Chemistry Guide Subject: 6-chloro-1-methyl-
1H-indazol-7-amine (CAS: 41926-10-7) Primary Application: Medicinal Chemistry (Kinase &
MALT1 Inhibitor Scaffolds)

Chemical Identity & Physiochemical Profile[1][2][3]

6-chloro-1-methyl-1H-indazol-7-amine is a highly specialized heterocyclic building block. It
belongs to the class of 7-aminoindazoles, a "privileged scaffold” in medicinal chemistry known
for its ability to mimic purine bases and interact with ATP-binding pockets in kinases and other
enzymes (e.g., MALT1, SHP2).

Core Identifiers
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Property Detail

CAS Number 41926-10-7

IUPAC Name 6-chloro-1-methyl-1H-indazol-7-amine

Synonyms 7—amir.10-6-chloro—1jmethylindazole; 1-methyl-6-
chloroindazol-7-amine

Molecular Formula CsHsCINs

Molecular Weight 181.62 g/mol

SMILES Cnlncc2ccc(Clec(N)c21

InChl Key PDKGFXMBPXBQGY-UHFFFAOYSA-N

Calculated Physiochemical Properties[1][2]

e LogP (Predicted): ~2.1 (Moderate lipophilicity, favorable for CNS/cell permeability)

TPSA: ~48 A2 (Good oral bioavailability profile)

pKa (Conjugate Acid): ~3.5-4.0 (The 7-amino group is weakly basic due to electron
withdrawal by the indazole ring and the ortho-chloro substituent).

H-Bond Donors: 1 (Primary amine)

H-Bond Acceptors: 2 (Indazole nitrogens)

Structural Biology & Pharmacophore Utility[1]

The 6-chloro-1-methyl-1H-indazol-7-amine scaffold offers a unique substitution pattern that
solves specific problems in Structure-Activity Relationship (SAR) campaigns:

e 7-Amino H-Bond Donor: Unlike the more common 3-aminoindazoles, the 7-amino group is
positioned to form critical hydrogen bonds with "hinge" residues in kinase domains or active
site residues in proteases like MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma
translocation protein 1).
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e 6-Chloro "Warhead" Support: The chlorine atom at position 6 serves two functions:
o Electronic: It lowers the pKa of the 7-amine, modulating its hydrogen bond donor strength.

o Steric/Lipophilic: It fills small hydrophobic pockets (e.g., the "gatekeeper"” region in
kinases) often inaccessible to larger groups.

o 1-Methyl Lock: Methylation at N1 prevents tautomerization, locking the indazole into a fixed
geometry that reduces entropic penalty upon binding.

Pharmacophore Mapping (DOT Diagram)
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Figure 1: Pharmacophore contribution of 6-chloro-1-methyl-1H-indazol-7-amine

Click to download full resolution via product page

Synthetic Routes & Process Chemistry

Synthesis of this intermediate requires careful regiocontrol, particularly during the methylation
of the indazole ring. The following protocol is synthesized from verified methodologies for 7-
aminoindazoles and halogenated analogs [1, 2].

Retrosynthetic Analysis

The most robust route involves constructing the indazole ring from a substituted aniline,
followed by methylation and functional group manipulation.

e Precursor: 4-chloro-2-methyl-3-nitroaniline
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o Key Steps: Diazotization/Cyclization
N-Methylation

Nitro Reduction.

Detailed Experimental Protocol
Step 1: Cyclization to 6-chloro-7-nitro-1H-indazole
e Reagents: 4-chloro-2-methyl-3-nitroaniline, Sodium Nitrite (NaNO:z), Acetic Acid (AcOH).

e Mechanism: Jacobson Indazole Synthesis (intramolecular diazonium coupling).

e Procedure:

o

Dissolve 4-chloro-2-methyl-3-nitroaniline in glacial acetic acid.

[¢]

Cool to 0-5°C. Add agueous NaNO:z dropwise.

Allow the mixture to warm to room temperature (RT) and stir for 12—18 hours. The

[¢]

diazonium intermediate cyclizes onto the methyl group.

[¢]

Workup: Pour into ice water. Filter the precipitate.

o

Yield: Typically 60—75%.

Step 2: N-Methylation (Regioselectivity Critical)
o Reagents: Methyl lodide (Mel) or Dimethyl Sulfate, K2COs or Cs2COs, DMF or Acetone.

o Challenge: Indazoles can methylate at N1 or N2. For 7-nitroindazoles, N1 methylation is
generally favored due to the steric bulk of the 7-nitro group hindering the N2 approach, but
mixtures often occur.

e Procedure:
o Suspend 6-chloro-7-nitro-1H-indazole in DMF.

o Add Cs2CO0s (1.2 eq) and stir for 30 min.
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o Add Mel (1.1 eq) at 0°C. Stir at RT for 2 hours.

o Purification: The crude will contain both N1-Me (Target) and N2-Me (Impurity). Separate
via column chromatography (Hexane/EtOAc). The N1-isomer is usually less polar.

o Validation: Verify N1 vs N2 by NOESY NMR (NOE between N-Me and C7-H is absent in 7-
nitro; look for NOE with C3-H or chemical shift trends).

Step 3: Nitro Reduction to 7-Amine
o Reagents: Tin(ll) Chloride (SnCl2) in EtOH/HCI OR Iron (Fe) powder/NHaCl.

» Note: Avoid catalytic hydrogenation (Pd/C, Hz) if possible, as it carries a risk of de-
chlorination (removing the 6-ClI) unless carefully controlled with sulfided catalysts. SnClz is
chemoselective for nitro groups in the presence of aryl chlorides [2].

e Procedure:

[¢]

Dissolve 6-chloro-1-methyl-7-nitroindazole in Ethanol.

o

Add SnClI2[1]-:2H20 (5 eq). Heat to reflux for 2—4 hours.

o

Workup: Cool, neutralize with saturated NaHCOs (careful of foaming). Filter through Celite
to remove tin salts. Extract filtrate with EtOAc.[2]

o

Product: 6-chloro-1-methyl-1H-indazol-7-amine (Off-white solid).

Synthesis Workflow Diagram
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Figure 2: Synthetic Pathway for CAS 41926-10-7
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Applications in Drug Discovery
MALT1 Inhibitors
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Recent patent literature (e.g., WO2024044344) highlights 1-methyl-7-aminoindazole
derivatives as key intermediates for MALT1 inhibitors [3]. MALT1 is a paracaspase involved in
NF-kB signaling; its inhibition is a therapeutic strategy for B-cell ymphomas and autoimmune
diseases.

e Role: The 7-amine serves as a linker attachment point (often sulfonylation) or a direct
interaction motif within the MALT1 allosteric pocket.

e SAR: The 6-chloro substituent provides lipophilic bulk that improves potency compared to
the unsubstituted analog.

Kinase Inhibition

The indazole scaffold is isosteric with the adenine ring of ATP.

e Hinge Binding: The N1 and N2 nitrogens, along with the 7-amino group, can form bidentate
or tridentate hydrogen bonds with the kinase hinge region.

o Selectivity: The 6-position vectors into the solvent-accessible region or the "gatekeeper"
pocket depending on the kinase conformation (DFG-in vs. DFG-out), allowing for selectivity
tuning via the chlorine atom.

Handling, Stability & Analytics
Storage & Stability

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

 Stability: The free amine is prone to oxidation (browning) upon extended exposure to air. The
hydrochloride salt is more stable.

o Safety: Irritant. Potential sensitizer. Handle in a fume hood.

Analytical Characterization Standards

To validate the identity of CAS 41926-10-7, the following signals should be observed:

e 'H NMR (DMSO-ds):
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o 0 4.0-4.2 ppm: Singlet (3H) for N-Me.
o 0 5.0-6.0 ppm: Broad singlet (2H) for -NH2 (exchangeable with D20).

o Aromatic Region: Two doublets (or an AB system) for the C4 and C5 protons. The C4
proton is typically more deshielded (~7.5-8.0 ppm) than C5 due to the imine-like N2.

e LC-MS:

o ESI+: [M+H]* peak at m/z ~182.0 and 184.0 (characteristic 3:1 Chlorine isotope pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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